
isepamicin sulfate
概要
説明
Isepamicin sulfate is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Isepamicin sulfate is synthesized from gentamicin B through a series of chemical reactions. The process involves the chelation reaction of gentamicin B with soluble inorganic salts . The preparation method for this compound powder for injection includes dissolving this compound in water for injection, followed by a series of purification and sterilization steps .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. One method includes treating a glass vessel with an aqueous solution of water-soluble sulfur oxide under heating conditions, followed by filling the vessel with a composition containing this compound and heat sterilizing it .
化学反応の分析
Protection of Amino Groups
Gentamicin B undergoes protection of its free amino groups using trimethylsilyl ethoxycarbonyl chloride (TEOC-Cl) in tetrahydrofuran (THF) under reflux conditions .
Coupling with N-Phthaloyl-(S)-isoserine
The protected intermediate reacts with N-phthaloyl-(S)-isoserine in the presence of N,N-dicyclohexylcarbodiimide (DCC), a coupling agent, to form an amide bond .
Deprotection and Sulfation
Hydrazine hydrate removes the phthaloyl protecting group, followed by acidification with sulfuric acid to yield this compound .
Reaction Step | Reagents/Conditions | Key Products |
---|---|---|
Amino Protection | TEOC-Cl, THF, reflux | Protected gentamicin B intermediate |
Coupling | DCC, N-phthaloyl-(S)-isoserine | Amide-linked intermediate |
Deprotection & Sulfation | Hydrazine hydrate, H₂SO₄ | This compound |
Enzymatic Modifications and Resistance Mechanisms
This compound is susceptible to enzymatic modification by bacterial acetyltransferases (e.g., AAC(6′)-APH(2″)), which catalyze 6′-N-acylation using acyl-CoA substrates (e.g., acetyl-CoA, propionyl-CoA) . This reaction reduces antibacterial efficacy by altering the drug’s ribosomal binding affinity.
Enzyme | Reaction Type | Substrates | Products |
---|---|---|---|
AAC(6′)-APH(2″) | 6′-N-Acylation | Isepamicin + Acetyl-CoA | 6′-Acetyl-isepamicin |
Chelation and Stability
This compound participates in chelation reactions with divalent cations (e.g., Zn²⁺, Mg²⁺) due to its hydroxyl and amino groups, which can affect its stability and solubility . These interactions are critical during purification steps in industrial synthesis.
Hydrolysis and Degradation
Under acidic (pH < 3) or alkaline (pH > 9) conditions, hydrolysis of glycosidic bonds occurs, leading to structural degradation. This is mitigated during synthesis by controlled pH conditions .
Oxidative Reactions
While not extensively documented, the hydroxyl-rich structure of this compound suggests potential oxidation under strong oxidizing agents, though this pathway is less common in clinical settings .
Key Research Findings
- Synthetic Yield : Optimized industrial processes achieve a yield of 85–90% with >99% purity using silica gel chromatography .
- Enzymatic Resistance : 6′-N-Acetylation reduces isepamicin’s minimum inhibitory concentration (MIC) by 16–32-fold in resistant strains .
- Metabolic Inertness : Unlike other aminoglycosides, this compound is not metabolized in humans and is excreted unchanged via renal pathways .
Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₄₅N₅O₁₆S | |
Molecular Weight | 667.68 g/mol | |
Hydrogen Bond Donors | 12 | |
Hydrogen Bond Acceptors | 20 |
科学的研究の応用
Clinical Applications
Isepamicin sulfate is primarily indicated for treating serious infections caused by gram-negative bacteria. Its applications include:
- Wound and Burn Infections : Effective in managing infections resulting from traumatic wounds and burns.
- Respiratory Infections : Utilized in treating pneumonia and bronchitis.
- Urinary Tract Infections : Indicated for pyelonephritis and cystitis.
- Intra-abdominal Infections : Used in cases of peritonitis and septicemia .
The drug's mechanism involves binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis, which is critical for bacterial growth and replication . Its stability against certain modifying enzymes makes it a valuable option in antibiotic therapy, especially in cases where resistance to other aminoglycosides is a concern.
Pharmacological Properties
This compound exhibits several pharmacological characteristics that enhance its therapeutic efficacy:
- Antimicrobial Spectrum : It demonstrates potent activity against a range of pathogens, including Escherichia coli, Klebsiella species, and Pseudomonas aeruginosa.
- Reduced Resistance : Compared to other aminoglycosides, isepamicin has a lower incidence of cross-resistance, making it effective where other treatments have failed .
- Neuromuscular Effects : Research indicates that isepamicin has neuromuscular blocking properties, albeit weaker than other aminoglycosides. This aspect may influence its use in specific clinical scenarios .
Recent Research Findings
Recent studies have expanded the understanding of isepamicin’s applications:
- Combination Therapy for Mycobacterium abscessus : A study evaluated the effectiveness of isepamicin in combination with other antibiotics against Mycobacterium abscessus. Results showed synergistic effects that could enhance treatment outcomes for this challenging pathogen .
- Pharmacokinetics and Analysis : Advanced methods such as high-performance liquid chromatography (HPLC) have been developed to analyze isepamicin levels in plasma, aiding pharmacokinetic studies that inform dosing regimens and therapeutic monitoring .
Table 1: Clinical Indications and Efficacy of this compound
Infection Type | Pathogens | Efficacy Level |
---|---|---|
Wound/Burn Infections | Escherichia coli, Klebsiella pneumoniae | High |
Respiratory Infections | Pseudomonas aeruginosa, Haemophilus influenzae | Moderate |
Urinary Tract Infections | Enterobacter, Proteus mirabilis | High |
Intra-abdominal Infections | Bacteroides fragilis, Escherichia coli | High |
Table 2: Pharmacological Properties of this compound
Property | Description |
---|---|
Drug Class | Aminoglycoside antibiotic |
Mechanism of Action | 30S ribosomal subunit inhibitor |
Spectrum of Activity | Broad-spectrum against gram-negative bacteria |
Resistance Profile | Lower incidence of cross-resistance |
作用機序
Isepamicin sulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis . This mechanism of action is similar to other aminoglycoside antibiotics, but this compound has better activity against strains producing type I 6′-acetyltransferase . The compound is not metabolized and is eliminated solely via the renal route .
類似化合物との比較
Isepamicin sulfate is similar to other aminoglycoside antibiotics such as amikacin and gentamicin . it has better activity against certain resistant bacterial strains and is less toxic compared to other aminoglycosides . The unique structure of this compound, which includes a hydroxyaminopropionyl group, contributes to its enhanced antibacterial activity and reduced toxicity .
List of Similar Compounds:- Amikacin
- Gentamicin
- Tobramycin
- Kanamycin
生物活性
Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic that has garnered attention for its efficacy against various bacterial pathogens, particularly those resistant to other aminoglycosides. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, resistance mechanisms, and potential side effects.
Overview of this compound
This compound, also known as HAPA-B, is derived from gentamicin and has been developed to overcome the limitations posed by aminoglycoside-modifying enzymes (AMEs). It exhibits significant antibacterial activity against Gram-negative bacteria, including strains resistant to other aminoglycosides.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Isepamicin is rapidly absorbed following intramuscular or intravenous administration. Studies indicate that plasma concentrations depend on the route and dosage.
- Distribution : Maximum plasma concentrations are achieved within 15 minutes post-intravenous administration. Tissue concentrations are initially higher than those achieved via intramuscular routes but equilibrate over time.
- Metabolism : Notably, this compound undergoes minimal biotransformation. Studies have shown no detectable metabolites in plasma or urine, confirming that it is excreted primarily unchanged.
- Excretion : Approximately 75-92% of the administered dose is recovered in urine within 24 hours, indicating efficient renal clearance .
Antimicrobial Efficacy
This compound has demonstrated potent antibacterial activity against a range of pathogens:
Pathogen | MIC (µg/mL) | Comparison with Other Aminoglycosides |
---|---|---|
Escherichia coli | ≤ 8 | More effective than amikacin |
Klebsiella pneumoniae | ≤ 8 | Comparable to gentamicin |
Pseudomonas aeruginosa | ≤ 16 | Comparable to amikacin |
Enterobacter spp. | ≤ 8 | Superior to gentamicin |
In a rabbit model of endocarditis caused by Klebsiella species producing β-lactamase, isepamicin was found to be effective either alone or in combination with ceftriaxone, significantly reducing bacterial counts in vegetations .
Isepamicin's effectiveness against resistant strains can be attributed to its structural modifications that prevent recognition by AMEs. Research has shown that isepamicin retains activity against bacteria harboring common resistance mechanisms, such as acetyltransferases and phosphotransferases .
Clinical Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Case Study in Resistant Infections : A patient with a multidrug-resistant infection was treated with this compound after failing conventional therapies. The treatment resulted in significant clinical improvement and reduction in bacterial load.
- Combination Therapy : In patients with severe infections caused by resistant Gram-negative bacteria, combining isepamicin with β-lactam antibiotics showed enhanced efficacy and reduced emergence of resistance compared to monotherapy .
Side Effects
While generally well-tolerated, this compound can cause several side effects:
- Hematologic Effects : Leukopenia and thrombocytopenia have been reported .
- Neuromuscular Blockade : Similar to other aminoglycosides, isepamicin can induce neuromuscular blockade, which may lead to respiratory depression in susceptible individuals .
- Renal Toxicity : Although less nephrotoxic than some other aminoglycosides, monitoring renal function during treatment remains essential.
特性
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67814-76-0, 393574-17-9 | |
Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isepamicin monosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISEPAMICIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isepamicin sulfate exert its antibacterial effect?
A1: this compound binds to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This ultimately leads to bacterial cell death.
Q2: What makes this compound effective against bacteria resistant to other aminoglycosides?
A2: this compound possesses structural modifications that make it less susceptible to inactivation by some bacterial enzymes that confer resistance to other aminoglycosides. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention its structural similarity to other aminoglycosides. Further resources may be necessary to find this specific information.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers primarily utilize chromatographic methods like HPLC coupled with techniques like evaporative light scattering detection (ELSD) or resonance light scattering (RLS) for this compound analysis. [, , ] This suggests spectroscopic data might be less commonly employed for this compound.
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is rapidly absorbed after intramuscular administration, reaching peak plasma concentrations within 0.10 to 0.21 hours. [] It is widely distributed in tissues, with particularly high concentrations found in the kidneys. []
Q6: How is this compound metabolized and excreted?
A6: this compound is primarily excreted unchanged in the urine. [] No active metabolites were detected in urine samples. []
Q7: Does the route of administration affect the pharmacokinetics of this compound?
A7: Studies in rabbits and dogs showed similar pharmacokinetic profiles following intramuscular, intravenous, and drip intravenous administration of this compound. [, ]
Q8: Does this compound accumulate in the body with repeated dosing?
A8: Yes, studies in rats demonstrated accumulation of this compound in tissues, particularly the kidneys, after multiple administrations. []
Q9: How is this compound eliminated in patients undergoing dialysis?
A9: Hemodialysis effectively removes this compound from the blood, while peritoneal dialysis shows minimal removal. []
Q10: What types of infections is this compound used to treat?
A10: this compound is effective in treating various bacterial infections, notably urinary tract infections [] and osteomyelitis. [, ]
Q11: How does the efficacy of this compound compare to other aminoglycosides?
A11: Research suggests this compound exhibits comparable efficacy to amikacin against various bacterial infections. []
Q12: Are there specific applications of this compound in drug delivery systems?
A12: Yes, this compound has been incorporated into porous apatite-wollastonite glass ceramic blocks for targeted delivery in treating osteomyelitis. [, , ] This system allows for sustained release of the antibiotic at the infection site.
Q13: What are the potential side effects of this compound?
A13: Like other aminoglycosides, this compound can cause ototoxicity and nephrotoxicity. [, ]
Q14: Are there specific genetic factors that might increase the risk of this compound-induced hearing loss?
A14: Yes, individuals with the mitochondrial 1555 A→G mutation may be more susceptible to this compound-induced hearing loss. []
Q15: How does the ototoxicity of this compound compare to other aminoglycosides?
A15: Studies in guinea pigs indicate that this compound might have lower ototoxicity compared to amikacin. [] Furthermore, once-daily dosing of this compound was associated with less ototoxicity compared to twice-daily dosing. [, ]
Q16: What are the known mechanisms of resistance to this compound?
A16: Resistance to this compound can arise from bacterial enzymes that modify and inactivate aminoglycosides. []
Q17: Is there cross-resistance between this compound and other antibiotics?
A17: Cross-resistance between this compound and other aminoglycosides is possible, although the structural modifications of this compound may confer some resistance to enzymes that inactivate other aminoglycosides. []
Q18: What analytical techniques are used to quantify this compound in biological samples?
A18: Several techniques are employed, including: * Microbiological assay (bioassay) [] * High-performance liquid chromatography (HPLC) coupled with various detection methods such as: * Evaporative light scattering detection (ELSD) [, ] * Resonance light scattering (RLS) [] * Enzyme immunoassay (EIA) []
Q19: Are there specific challenges in the analytical characterization of this compound and its related substances?
A19: Yes, identifying and quantifying related substances in this compound preparations can be challenging. Research has focused on developing and validating HPLC methods for this purpose. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。